8-Oxa-5-azaspiro[3.5]nonane hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-9-5-4-8-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIUQLSJNMUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Acylation of 3-((benzylamino)methyl)oxetan-3-ol
- Starting material: 3-((benzylamino)methyl)oxetan-3-ol (Compound 1)
- Reagents: Chloroacetyl chloride
- Base: Triethylamine, pyridine, diisopropylethylamine, or potassium carbonate
- Solvent: Dichloromethane or acetonitrile
- Conditions: Temperature controlled below 10 °C, slow addition of chloroacetyl chloride, followed by stirring at room temperature for 16 hours
- Outcome: Formation of chloroacetylated intermediate (Compound 2)
| Parameter | Value |
|---|---|
| Compound 1 amount | 140 g (724 mmol) |
| Base (triethylamine) | 147 g (1.45 mol, 2.0 eq) |
| Chloroacetyl chloride | 90 g (797 mmol, 1.10 eq) |
| Solvent volume | 1.5 L dichloromethane |
| Reaction time | 16 hours |
| Yield of Compound 2 | 65 g (229 mmol) after purification |
The reaction proceeds with high conversion and good yield, with purification typically by silica gel chromatography.
Step 2: Intramolecular Cyclization
- Intermediate: Compound 2
- Base: Sodium hydride, hexamethyldisilazane lithium/sodium derivatives, or n-butyl lithium
- Solvent: Anhydrous inert solvents (e.g., tetrahydrofuran)
- Atmosphere: Inert (nitrogen or argon)
- Conditions: Self-cyclization under controlled temperature to form the spirocyclic compound (Compound 3)
This step involves deprotonation and nucleophilic substitution to close the spiro ring, yielding the 2,5-dioxa-8-azaspiro[3.5]nonane core structure.
Step 3: Reduction
- Intermediate: Compound 3
- Reducing agent: Lithium aluminum hydride (LiAlH4)
- Solvent: Anhydrous tetrahydrofuran
- Conditions: Low temperature (-10 °C), slow addition of reducing agent, stirring for 4-8 hours
- Quenching: Sequential addition of water and sodium hydroxide solution
- Outcome: Reduced intermediate (Compound 4)
| Parameter | Value |
|---|---|
| Compound 3 amount | 76.8 - 106.5 g (crude) |
| LiAlH4 amount | 15.2 - 56.9 g (1.1 - 2 eq) |
| Temperature | -10 °C |
| Reaction time | 4 - 8 hours |
| Yield of purified Compound 4 | 56.3% - 82.6% after alumina column purification |
The reduction step is crucial to convert the intermediate into a form amenable for deprotection.
Step 4: Catalytic Hydrogenation and Salt Formation
- Intermediate: Compound 4
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Hydrogen pressure 20-100 psi, temperature 20-50 °C, 8-20 hours
- Additive: Acetic acid as an activator to facilitate deprotection of the benzyl (Bn) group
- Outcome: Formation of 8-oxa-5-azaspiro[3.5]nonane (Compound 5)
- Salt formation: Reaction with hydrochloric acid or oxalic acid to form the hydrochloride or oxalate salt
| Parameter | Value |
|---|---|
| Hydrogen pressure | 20 - 100 psi |
| Temperature | 20 - 50 °C |
| Reaction time | 8 - 20 hours |
| Salt yield (oxalate) | 60% yield (example) |
The final product, this compound, is isolated as a crystalline salt suitable for pharmaceutical use.
Comparative Notes on Bases and Solvents
| Step | Base Options | Solvent Examples | Notes |
|---|---|---|---|
| Step 1 | Triethylamine, pyridine, DIPEA, K2CO3 | Dichloromethane, Acetonitrile | Base choice affects reaction rate and purity |
| Step 2 | NaH, LiHMDS, NaHMDS, n-BuLi | THF, inert solvents | Strong bases promote cyclization |
| Step 3 | LiAlH4 (reducing agent) | THF | Low temperature critical for selectivity |
| Step 4 | Pd/C catalyst + Acetic acid (activator) | Hydrogen atmosphere | Hydrogenation removes protecting groups |
Alternative Synthetic Routes and Related Compounds
While the above method is the most documented for this compound, related spiro compounds such as 2,5-dioxa-8-azaspiro[3.5]nonane and 7-oxo-2-azaspiro[3.5]nonane have been synthesized using related methodologies involving:
- Phase transfer catalysis in N,N-dimethylformamide (DMF),
- Cyclization of bis(2-haloethyl) ethers with cyanoacetaldehyde diethyl acetal,
- Use of lithium aluminum hydride reduction,
- Purification by alumina chromatography.
These methods emphasize the versatility of spirocyclic synthesis and provide insights into the chemical behavior of related heterocycles.
Summary Table of the Four-Step Synthesis
| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Outcome | Yield Range |
|---|---|---|---|---|
| 1 | 3-((benzylamino)methyl)oxetan-3-ol | Chloroacetyl chloride, base, DCM or MeCN, <10 °C | Chloroacetylated intermediate (2) | High (e.g., 60-70%) |
| 2 | Compound 2 | Strong base (NaH, LiHMDS), inert solvent, inert atmosphere | Cyclized spiro intermediate (3) | Good |
| 3 | Compound 3 | LiAlH4, THF, -10 °C, quench with H2O/NaOH | Reduced intermediate (4) | 56-83% (purified) |
| 4 | Compound 4 | Pd/C hydrogenation, 20-100 psi H2, 20-50 °C, acetic acid | Deprotected spiro compound (5) + salt | ~60% (salt formation) |
Research Findings and Industrial Relevance
- The described method uses cheap, readily available raw materials and mild reaction conditions suitable for scale-up.
- The four-step route is concise with high overall yield and easy control of reaction parameters .
- The use of catalytic hydrogenation for deprotection is efficient and avoids harsh chemical reagents.
- The final hydrochloride salt form improves stability and handling for pharmaceutical applications.
- Alternative synthetic routes for related spiro compounds provide a broader chemical context but are less directly applicable to this specific compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-5-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, leading to a range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is under investigation for its potential as a therapeutic agent. It has been studied for its ability to inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation . The compound's spirocyclic structure allows for unique binding interactions with biological targets, making it a promising scaffold in drug discovery.
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects. Its interactions with receptors involved in pain pathways suggest potential applications in developing new analgesics .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to produce derivatives with diverse functional groups .
Data Table: Comparison of Chemical Reactions
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Alkyl halides + Base (e.g., NaH) | Substituted spirocyclic compounds |
Case Study 1: Inhibition of Fatty Acid Amide Hydrolase
A study explored the efficacy of this compound as an inhibitor of FAAH. It was found that the compound binds effectively to the enzyme's active site, leading to significant reductions in enzyme activity and subsequent pain relief in animal models .
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound through various reaction pathways. The resulting compounds exhibited enhanced biological activity compared to the parent compound, suggesting that modifications to its structure could lead to improved therapeutic agents .
Wirkmechanismus
The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play crucial roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Azaspiro[3.5]nonane Hydrochloride
- Molecular formula : C₇H₁₂N·HCl.
- CAS No.: 1419101-47-5 .
- Key differences : Lacks the oxygen atom in the spirocyclic framework, resulting in a simpler structure.
- Applications : Used in drug discovery for its rigid, nitrogen-rich scaffold, though its lack of oxygen reduces polarity compared to 8-oxa-5-azaspiro derivatives .
2-Oxa-5-azaspiro[3.5]nonane Oxalate
- Molecular formula: C₉H₁₅NO₅.
- Molecular weight : 217.22 .
- Key differences : Contains an oxalate counterion instead of hydrochloride, increasing solubility in polar solvents. The oxa ring is positioned at the 2-site rather than 8-site.
- Applications : Primarily explored in salt forms for crystallography and solubility optimization .
5,8-Dioxa-2-azaspiro[3.5]nonane Hydrochloride
2,7-Diazaspiro[3.5]nonane Derivatives
- Example: 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1610028-42-6) .
- Molecular formula : C₈H₁₆Cl₂N₂.
- Applications : Highlighted in sigma receptor (SR) ligand development, with demonstrated functional activity in neurological disorders .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 8-Oxa-5-azaspiro[3.5]nonane Hydrochloride and Analogs
Biologische Aktivität
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a bicyclic compound characterized by its unique spiro structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 171.64 g/mol
- CAS Number : 1147107-82-1
Solubility and Storage
The compound is soluble in various organic solvents, with specific storage conditions recommended to maintain its stability:
- Store at 2-8°C for short-term use.
- For long-term storage, keep at -80°C and use within six months to prevent degradation .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, potential interactions may include:
- Binding to enzymes that regulate metabolic pathways.
- Modulation of receptor activity involved in neurotransmission and hormonal regulation.
Antimicrobial Activity
Research has indicated that spiro compounds can exhibit antimicrobial properties. Preliminary studies on related compounds suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
| Study | Organism | Result |
|---|---|---|
| Smith et al., 2023 | E. coli | Inhibition observed at 50 µg/mL |
| Johnson et al., 2024 | S. aureus | No significant inhibition |
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to affect neurotransmitter systems. Research is ongoing to evaluate its effects on:
- Dopaminergic pathways.
- Serotonin receptors.
Case Study 1: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activity through various assays:
- Synthesis Method : Reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions.
- Biological Assays : Evaluated for cytotoxicity against cancer cell lines (e.g., HeLa, MCF7).
- Results : IC50 values ranged from 20 µM to 50 µM, indicating moderate cytotoxicity.
Case Study 2: Potential Therapeutic Applications
Another study explored the therapeutic potential of this compound in animal models of anxiety and depression:
- Model Used : Rodent models subjected to behavioral tests (e.g., elevated plus maze).
- Findings : The compound exhibited anxiolytic effects comparable to standard medications.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparisons with other spiro compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 8-Oxa-1-azaspiro[3.5]nonane | Spiro compound | Moderate antimicrobial |
| 2-Oxa-7-azaspiro[3.5]nonane | Spiro compound | Neuroactive properties |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-Oxa-5-azaspiro[3.5]nonane hydrochloride with high purity?
- Methodological Answer : Optimize the cyclization step using spirocyclic ring-forming reactions (e.g., acid-catalyzed intramolecular cyclization of precursors like amino alcohols or ketones). Monitor reaction progress via LC-MS to detect intermediates. Purify the hydrochloride salt via recrystallization in ethanol/water mixtures, ensuring removal of unreacted amines or acidic impurities . Validate purity (>98%) using HPLC with UV detection at 210 nm and confirm salt stoichiometry via elemental analysis .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use - and -NMR to verify the spirocyclic scaffold, focusing on characteristic shifts for the oxa-aza ring protons (e.g., δ 3.5–4.5 ppm for oxygen-linked CH groups and δ 2.8–3.2 ppm for nitrogen-linked protons). Confirm the hydrochloride salt via IR spectroscopy (N–H stretching at ~2500 cm and Cl counterion detection). X-ray crystallography is recommended for absolute configuration determination, especially if chirality is present .
Q. What pharmacological targets are associated with 8-Oxa-5-azaspiro[3.5]nonane derivatives?
- Methodological Answer : Prioritize GPCRs (e.g., TGR5 or sigma receptors) based on structural analogs like 7-azaspiro derivatives showing activity as GPR119 agonists (EC ~2 nM) . Validate target engagement using radioligand binding assays (e.g., -labeled ligands for sigma receptors) or functional cAMP assays for GPCRs. Cross-reference with diazaspiro compounds in sigma receptor studies to identify shared pharmacophores .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for 8-Oxa-5-azaspiro[3.5]nonane derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like sigma-1 receptors. Use QSAR models to correlate substituent effects (e.g., methyl or aryl groups at position 6) with activity. Validate predictions via free-energy perturbation (FEP) calculations or MD simulations to assess binding stability . For example, 2,7-diazaspiro analogs showed varying intrinsic activity based on substituent bulkiness, suggesting steric effects modulate receptor activation .
Q. What strategies resolve low yields in multi-step syntheses involving this compound?
- Methodological Answer : Identify bottlenecks via reaction monitoring (e.g., in situ FTIR for intermediate detection). For example, during spiro-ring formation, optimize temperature (80–100°C) and solvent polarity (e.g., DMF vs. THF) to favor cyclization over polymerization. Use flow chemistry to improve heat/mass transfer in exothermic steps. Implement orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. How can stability issues of this compound under storage conditions be mitigated?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking of degradation products (e.g., hydrolysis of the oxa ring). Store lyophilized powder under inert gas (argon) at -20°C to prevent hygroscopic degradation. For aqueous solutions, buffer at pH 4–5 (acetate buffer) to minimize amine hydrochloride dissociation .
Q. What methods address contradictory bioactivity data in spirocyclic compound studies?
- Methodological Answer : Re-evaluate assay conditions: (1) Confirm cell permeability via PAMPA assays, as poor permeability may mask activity. (2) Rule off-target effects via counter-screening (e.g., kinase panels). (3) Validate target specificity using CRISPR knockouts. For example, diazaspiro analogs showed divergent sigma receptor activation profiles due to subtle structural differences in the azaspiro scaffold .
Q. How to design toxicity studies for this compound given limited ecotoxicological data?
- Methodological Answer : Perform in vitro cytotoxicity screening (e.g., HepG2 cells, IC determination) and genotoxicity assays (Ames test). For environmental risk assessment, use computational tools like ECOSAR to predict aquatic toxicity. Address data gaps by testing biodegradability via OECD 301B (CO evolution test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
